1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione
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Overview
Description
1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione is a complex organic compound. It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the anthraquinone core and subsequent functionalization. Common synthetic routes may include:
Oxidation reactions: Starting from anthracene derivatives, oxidation can be used to introduce the quinone functionality.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone core.
Glycosylation: Attachment of sugar moieties to the anthraquinone core to form glycosides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous flow synthesis: For more efficient and scalable production, continuous flow methods can be employed.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: It may inhibit certain enzymes involved in disease pathways.
DNA intercalation: It can intercalate into DNA, affecting replication and transcription processes.
Reactive oxygen species (ROS) generation: It may generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities.
Aloe-emodin: Known for its laxative and anticancer properties.
Chrysophanol: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione is unique due to its complex structure, which allows for multiple functionalizations and diverse biological activities. Its glycosylated form enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVMNQWWYXIURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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